1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine
Description
1-(2,5-Dimethylthiophen-3-yl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine is a complex organic compound featuring a thiophene ring, a triazole ring, and a piperazine moiety
Properties
IUPAC Name |
1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5O2S2/c1-10-7-12(11(2)21-10)22(19,20)18-5-3-17(4-6-18)8-13-14-9-15-16-13/h7,9H,3-6,8H2,1-2H3,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTKJPUVPQZCWMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)C)S(=O)(=O)N2CCN(CC2)CC3=NC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiophene and triazole precursors. These precursors are then reacted under specific conditions to form the final product. Common synthetic routes include:
Thiophene Synthesis: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.
Triazole Synthesis: The triazole ring can be synthesized using the Hantzsch dihydropyridine synthesis or the 1,3-dipolar cycloaddition of azides with alkynes.
Piperazine Synthesis: Piperazine can be synthesized through the reaction of ethylenediamine with formaldehyde under acidic conditions.
Industrial Production Methods: In an industrial setting, the synthesis of this compound would involve scaling up the laboratory procedures, optimizing reaction conditions, and ensuring the purity of the final product. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced to form amines.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Substituted piperazines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.
Medicine: It could be explored for its therapeutic properties, such as antimicrobial or anticancer activities.
Industry: It may find use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, if used as an antimicrobial agent, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
This compound can be compared to other thiophene, triazole, and piperazine derivatives. Similar compounds include:
2,5-Dimethylthiophene: A simpler thiophene derivative without the sulfonyl and triazole groups.
1,2,4-Triazole derivatives: Compounds containing the triazole ring but lacking the thiophene and piperazine moieties.
Piperazine derivatives: Compounds containing the piperazine ring but without the thiophene and triazole groups.
The uniqueness of 1-(2,5-dimethylthiophen-3-yl)sulfonyl-4-(1H-1,2,4-triazol-5-ylmethyl)piperazine lies in its combination of these three functional groups, which may confer unique chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
